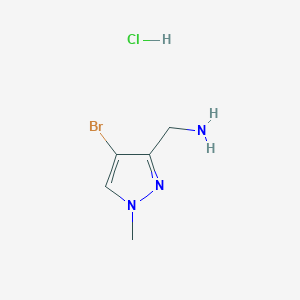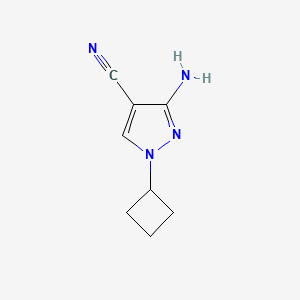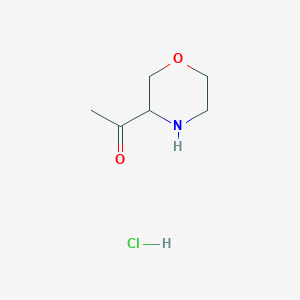
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-二氯苯基)-5-(乙基磺酰基)-2-硫代-1,2-二氢吡啶-3-腈是一种复杂的有机化合物,其独特结构和多样的化学性质使其备受关注。
准备方法
合成路线和反应条件
4-(2,4-二氯苯基)-5-(乙基磺酰基)-2-硫代-1,2-二氢吡啶-3-腈的合成通常涉及多个步骤,从容易获得的前体开始。该过程通常包括以下步骤:
吡啶环的形成: 此步骤涉及在受控条件下对适当的前体进行环化,以形成吡啶环。
二氯苯基基团的引入: 二氯苯基基团通过取代反应引入,通常使用二氯苯等试剂。
乙基磺酰基基团的添加: 乙基磺酰基基团通过磺化反应添加,通常使用乙基磺酰氯。
硫代基团的形成: 硫代基团通过硫化反应引入,使用硫脲等试剂。
最终环化和纯化: 最终产品通过环化和纯化步骤获得,通常涉及重结晶。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程针对效率、产量和成本效益进行了优化。先进的技术,例如连续流反应器和自动化合成,可用于提高生产率。
化学反应分析
反应类型
4-(2,4-二氯苯基)-5-(乙基磺酰基)-2-硫代-1,2-二氢吡啶-3-腈会发生多种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化,导致形成亚砜或砜。
还原: 还原反应可以将硫代基团转化为硫醇或硫醚。
取代: 该化合物可以发生亲核或亲电取代反应,特别是在二氯苯基基团处。
水解: 水解反应可以在酸性或碱性条件下将该化合物分解成其组成部分。
常见试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化物、亲核试剂,如胺或硫醇。
水解条件: 酸性或碱性水溶液。
主要产物
氧化产物: 亚砜、砜。
还原产物: 硫醇、硫醚。
取代产物: 根据所用试剂的不同,各种取代衍生物。
水解产物: 原始化合物的分解片段。
科学研究应用
4-(2,4-二氯苯基)-5-(乙基磺酰基)-2-硫代-1,2-二氢吡啶-3-腈在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 探索其潜在的治疗效果,并作为药物开发的先导化合物。
工业: 用于开发特种化学品和材料。
作用机理
4-(2,4-二氯苯基)-5-(乙基磺酰基)-2-硫代-1,2-二氢吡啶-3-腈的作用机理涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥作用:
与酶结合: 抑制或激活参与代谢途径的特定酶。
与受体相互作用: 调节受体活性以影响细胞信号传导。
破坏细胞结构: 影响细胞膜或细胞骨架组分的完整性。
作用机制
The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Structures: Affecting the integrity of cellular membranes or cytoskeletal components.
相似化合物的比较
类似化合物
独特性
4-(2,4-二氯苯基)-5-(乙基磺酰基)-2-硫代-1,2-二氢吡啶-3-腈因其功能基团的特定组合而独一无二,赋予其独特的化学和生物学性质。
属性
分子式 |
C14H10Cl2N2O2S2 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenyl)-5-ethylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10Cl2N2O2S2/c1-2-22(19,20)12-7-18-14(21)10(6-17)13(12)9-4-3-8(15)5-11(9)16/h3-5,7H,2H2,1H3,(H,18,21) |
InChI 键 |
GPSWNMWSGOCYNR-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=C(C=C(C=C2)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)

![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid](/img/structure/B11779928.png)
![6-(4-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779931.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)



![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)


![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)

